molecular formula C9H10ClF4NO B11732699 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B11732699
M. Wt: 259.63 g/mol
InChI Key: NHLRKCLUMCKCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used extensively in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specialized research applications.

Properties

Molecular Formula

C9H10ClF4NO

Molecular Weight

259.63 g/mol

IUPAC Name

2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4NO.ClH/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13;/h1-4,8H,5,14H2;1H

InChI Key

NHLRKCLUMCKCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)F)OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.